Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
Fmoc-Inp-OH: A Comprehensive Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Inp-OH (1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid) is a pivotal building block in modern peptide chemistry, particularly for the synthesis of peptidomimetics and conformationally constrained peptides.[1][2][3][4] As a derivative of isonipecotic acid, a cyclic secondary amine, its incorporation into a peptide sequence imparts significant structural rigidity.[1] This property is highly sought after in drug development, as it can lead to peptides with enhanced metabolic stability, receptor selectivity, and bioavailability. This guide provides an in-depth overview of the physicochemical properties of Fmoc-Inp-OH, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and its application in the development of novel therapeutics, such as ghrelin receptor ligands.[5]
Physicochemical Properties
Fmoc-Inp-OH is a white to off-white solid or powder at room temperature.[6] Its key properties are summarized in the tables below, providing essential data for laboratory applications.
Table 1: General and Physical Properties of Fmoc-Inp-OH
| Property | Value | Reference(s) |
| IUPAC Name | 1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinecarboxylic acid | [6] |
| Synonyms | Fmoc-isonipecotic acid, N-α-Fmoc-piperidine-4-carboxylic acid, Fmoc-Isn-OH | [2][7][8] |
| CAS Number | 148928-15-8 | [2][6][7] |
| Molecular Formula | C₂₁H₂₁NO₄ | [2][6][8] |
| Molecular Weight | 351.40 g/mol | [2][7] |
| Appearance | Solid, powder | [6][7] |
| Melting Point | ~190 °C | [6][7] |
| Boiling Point | 561.6 ± 43.0 °C at 760 mmHg | [6] |
| Storage Temperature | 2-30°C, Store at room temperature | [6][7] |
Table 2: Purity and Solubility of Fmoc-Inp-OH
| Property | Value/Information | Reference(s) |
| Purity | ≥98% (TLC, HPLC), ≥99% | [2][6][7] |
| Solubility | Clearly soluble in DMF (1 mmole in 2 ml). Soluble in DMSO. | [7][9] |
Applications in Peptide Synthesis and Drug Development
The primary application of Fmoc-Inp-OH is as a specialized building block in Fmoc-based solid-phase peptide synthesis (SPPS).[7][10] The rigid piperidine ring of the isonipecotic acid moiety introduces conformational constraints into the peptide backbone. This is a key strategy in peptidomimetic design to improve pharmacological properties.[1]
Notable applications include:
-
Development of Anti-thrombotic Peptides: Fmoc-Inp-OH is used in the construction of peptide libraries aimed at discovering new anti-thrombotic agents.[2][3]
-
Ghrelin Receptor Ligands: It has been successfully utilized in the synthesis of functionally biased ghrelin receptor agonists.[5] The ghrelin receptor is a significant target for therapeutic intervention in metabolic and neurodegenerative diseases.[1][11]
-
Constraining Peptide Conformation: The incorporation of isonipecotic acid can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.
The choice between the Fmoc and Boc protecting group strategies for incorporating isonipecotic acid is a critical decision in peptide synthesis. The Fmoc strategy is generally favored due to its milder deprotection conditions (mild base vs. strong acid), making it compatible with a wider range of sensitive amino acids and solid-phase resins.[1][4]
Experimental Protocols
The successful incorporation of the sterically hindered Fmoc-Inp-OH residue requires optimized protocols to achieve high yields and purity.[4]
Protocol 1: Fmoc-Inp-OH Incorporation using Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis steps for coupling Fmoc-Inp-OH.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 1 hour.[4][12]
2. N-terminal Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 3 minutes, drain, and then treat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete removal of the Fmoc group from the preceding amino acid.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[4]
3. Coupling of Fmoc-Inp-OH:
-
Activation Mixture: In a separate vessel, pre-activate Fmoc-Inp-OH (3-4 equivalents relative to resin loading) with a suitable coupling reagent and additive in DMF. For sterically hindered amino acids like Inp, high-reactivity uronium/aminium salt reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are recommended.[4] A typical combination is HATU (3-4 equivalents) and N,N-diisopropylethylamine (DIEA) (6-8 equivalents).[4] Allow the activation mixture to react for 1-5 minutes.
-
Coupling Reaction: Add the activated Fmoc-Inp-OH solution to the deprotected resin. Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this residue, longer coupling times or a second coupling (double coupling) may be necessary to ensure complete reaction.[4]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), a second coupling is required.[4]
4. Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.[4]
5. Repetition:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Final Cleavage and Deprotection
This protocol is for cleaving the completed peptide from the resin and removing acid-labile side-chain protecting groups.
1. Resin Preparation:
-
After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol.[13]
-
Dry the resin under high vacuum for at least 4 hours.[13]
2. Cleavage:
-
Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[12]
-
Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[12][14]
3. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.[14]
-
Precipitate the peptide from the combined filtrate by adding 8-10 times the volume of cold diethyl ether.[14]
-
Centrifuge or filter the mixture to collect the precipitated peptide.
-
Wash the crude peptide with cold diethyl ether to remove scavengers and dissolved protecting group fragments.[14]
-
Dry the crude peptide under vacuum.
4. Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a fluffy white powder.
Visualizations
Experimental Workflow for Fmoc-Inp-OH Coupling
Caption: Workflow for a single coupling cycle of Fmoc-Inp-OH in Solid-Phase Peptide Synthesis (SPPS).
Ghrelin Receptor Signaling Pathway
The ghrelin receptor (GHS-R1a) is a G-protein coupled receptor (GPCR) that, upon binding of an agonist (such as a peptide containing Inp), can activate multiple downstream signaling pathways. This pleiotropic signaling is a hallmark of many GPCRs and is a key area of research in drug development.[6][15]
Caption: Simplified overview of the major signaling pathways activated by the ghrelin receptor (GHS-R1a).
References
- 1. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ghrelin receptor: high constitutive activity and methods for developing inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Ghrelin Receptor Signaling in Health and Disease: A Biased View - PMC [pmc.ncbi.nlm.nih.gov]

